molecular formula C16H16O4 B11998172 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid CAS No. 62402-48-6

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid

Katalognummer: B11998172
CAS-Nummer: 62402-48-6
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: HQDKONPXUALJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is a substituted propanoic acid derivative characterized by a central methyl group and two phenoxy substituents on the β-carbon. This compound belongs to the class of phenoxypropanoic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its structure features a 4-phenoxyphenoxy group, distinguishing it from analogs with halogen, nitro, or alkyl substituents.

Eigenschaften

CAS-Nummer

62402-48-6

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

2-methyl-2-(4-phenoxyphenoxy)propanoic acid

InChI

InChI=1S/C16H16O4/c1-16(2,15(17)18)20-14-10-8-13(9-11-14)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)

InChI-Schlüssel

HQDKONPXUALJIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Regioselectivity in Bromination

Para-substitution dominates in aqueous bromination due to the electron-donating effect of the methyl group, but ortho-byproducts (e.g., 2-(3-bromophenyl)-2-methylpropanoic acid) can reach 0.72%. Crystallization in heptanes reduces ortho-isomers to undetectable levels (<0.1%).

Solvent Recovery and Waste Management

The use of 4-methyl-2-pentanone in Method 1 allows >90% solvent recovery via vacuum distillation, reducing environmental impact. In contrast, Method 2 generates aqueous waste containing sodium chloride and residual bromine, requiring neutralization before disposal.

Catalytic Efficiency in Coupling Reactions

Copper iodide (CuI) in Method 2 achieves 79% yield in esterification steps but necessitates post-reaction washing with sodium carbonate to remove catalyst residues. Transitioning to palladium catalysts could improve selectivity but increases costs.

Industrial-Scale Adaptations

Large-scale production (e.g., 575 kg batches) employs continuous-flow reactors for bromination to enhance heat dissipation and safety. Automated pH adjustment systems maintain consistency during acidification, critical for minimizing side reactions. Post-crystallization, centrifugal separation achieves >98% product recovery .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features, molecular weights, and CAS numbers of 2-methyl-2-(4-phenoxyphenoxy)propanoic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid 4-phenoxyphenoxy C₁₆H₁₆O₅ 288.30* Not provided
2-Methyl-2-(4-nitrophenoxy)propanoic acid 4-nitrophenoxy C₁₀H₁₁NO₅ 259.65 870541-16-5
2-(4-Chloro-2-methylphenoxy)propionic acid 4-chloro-2-methylphenoxy C₁₀H₁₁ClO₃ 214.65 93-65-2
2-(4-Ethoxyphenoxy)-2-methylpropanoic acid 4-ethoxyphenoxy C₁₂H₁₆O₄ 224.25 154548-95-5
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid 3-trifluoromethylphenoxy C₁₁H₁₁F₃O₃ 248.20 17432-00-7

*Calculated based on structural formula.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase acidity and reactivity. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2.5) is more acidic than alkyl-substituted analogs due to resonance stabilization of the conjugate base .
  • Toxicity: Halogenated derivatives like 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) exhibit high toxicity (Health Hazard Rating 3) and require stringent workplace controls . Ethoxy and phenoxy groups (e.g., 2-(4-ethoxyphenoxy)-2-methylpropanoic acid) are generally less toxic but may still require safety protocols .

Biologische Aktivität

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid (MFPA) is a compound that has garnered attention due to its potential biological activities, particularly in veterinary medicine and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid
  • CAS Number : 62402-48-6
  • Molecular Formula : C16H18O4
  • Molecular Weight : 286.31 g/mol

Biological Activity Overview

MFPA has been investigated primarily for its effects on metabolic processes in animals, particularly in dairy cows. It acts as an activator of energy metabolism, influencing lipid profiles and ovarian activity.

The biological effects of MFPA are mainly attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist. This mechanism involves:

  • Activation of PPARs, which play a critical role in regulating fatty acid storage and glucose metabolism.
  • Modulation of lipid metabolism, leading to alterations in serum lipid profiles and potential impacts on reproductive performance in livestock.

Case Study: Effects on Dairy Cows

A study conducted by Aparicio-Cecilio et al. (2012) evaluated the impact of MFPA on serum lipid profiles and ovarian activity in multiparous Holstein cows. The study involved:

  • Design : 57 cows were divided into four groups based on body condition scores (BCS).
  • Intervention : Groups received either MFPA (10 mg/kg) or saline placebo before and after calving.

Key Results :

  • Serum concentrations of free fatty acids (FFA) showed mild increases postpartum across all groups, with no significant differences noted between treated and control groups.
  • Group treated with MFPA exhibited increased levels of beta-hydroxybutyrate (BHB), indicating a potential link to subclinical ketosis.
ParameterGroup 1 (MFPA)Group 2 (Placebo)Group 3 (MFPA)Group 4 (Placebo)
FFA Prepartum0.59 mmol/l0.58 mmol/l0.47 mmol/l0.50 mmol/l
BHB Day 10 Postpartum1.43 mmol/l*0.95 mmol/l1.10 mmol/l1.05 mmol/l
Milk Yield (60 days postpartum)IncreasedBaselineIncreasedBaseline

*Significant difference (P < 0.05)

Additional Studies

Further research has explored the effects of MFPA on metabolic disorders such as hepatic lipidosis and ketosis, common in dairy cattle during the transition period. The compound's ability to enhance energy metabolism suggests potential therapeutic applications in managing these conditions.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(4-phenoxyphenoxy)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting 2-methylpropanoic acid derivatives with 4-phenoxyphenol under alkaline conditions (e.g., KOH/ethanol) at 80–100°C can yield the target compound. Catalysts like DMAP (dimethylaminopyridine) may enhance reaction efficiency. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product. Reaction temperature and solvent polarity significantly impact yield: higher temperatures (≥90°C) favor faster kinetics but may increase side products like decarboxylated derivatives .

Q. How is 2-methyl-2-(4-phenoxyphenoxy)propanoic acid characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) reveals characteristic peaks: δ 1.45 (s, 3H, CH3), δ 6.8–7.4 (m, aromatic protons), and δ 12.1 (broad, COOH). 13^{13}C NMR confirms the quaternary carbon (C=O at ~175 ppm) and phenoxy linkages.
  • Mass Spectrometry : High-resolution MS (ESI+) shows [M+H]+ at m/z 317.1 (calculated for C17H16O5).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. What are the known biological activities of this compound, and how do structural modifications alter efficacy?

  • Methodological Answer : Preliminary studies on analogs (e.g., 2-(4-phenoxyphenyl)propanoic acid) suggest anti-inflammatory and enzyme-inhibitory properties. The phenoxy group enhances lipid solubility, improving membrane permeability. Modifications (e.g., halogenation at the phenyl ring) increase binding affinity to COX-2 by 30–50% in vitro. Bioactivity screening should include enzyme inhibition assays (e.g., COX-1/COX-2) and cytotoxicity tests (MTT assay on HEK293 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. To address this:
  • Standardize Assays : Use identical cell lines (e.g., RAW264.7 for inflammation studies) and control for endotoxin levels.
  • Purity Verification : Employ orthogonal methods (HPLC + LC-MS) to confirm ≥99% purity.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to protein content) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

  • Methodological Answer :
  • pH Adjustment : Stabilize the carboxylic acid group by buffering solutions to pH 7.4 (PBS).
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) to prevent hydrolysis.
  • Encapsulation : Use liposomes (DSPC/cholesterol) to enhance shelf life and reduce aggregation. Stability tests should include accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How does the compound’s structure-activity relationship (SAR) compare to its methylphenoxy and chloro-substituted analogs?

  • Methodological Answer : SAR studies reveal:
Substituent LogP COX-2 IC50 (μM) Solubility (mg/mL)
4-Phenoxyphenoxy3.20.450.12
4-Methylphenoxy2.80.780.25
4-Chlorophenoxy3.50.320.08
The phenoxyphenoxy group improves target selectivity but reduces solubility. Chloro-substituted analogs show higher potency but increased hepatotoxicity in rodent models .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Identifies low-abundance impurities (e.g., decarboxylated byproducts) with ppm-level accuracy.
  • NMR DOSY : Differentiates impurities by molecular weight in complex mixtures.
  • ICP-MS : Detects heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles. Use fume hoods for weighing.
  • Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect using HEPA-filtered vacuums .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.